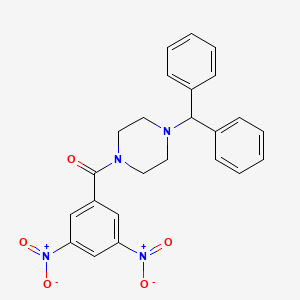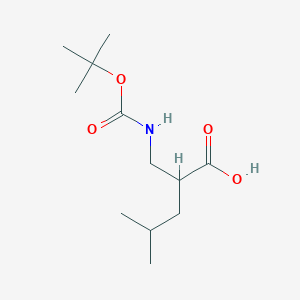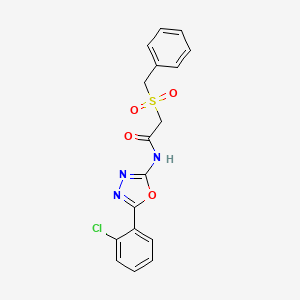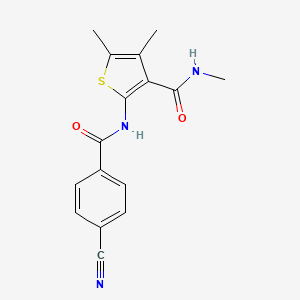
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea, also known as DMXAA, is a small molecule that has been extensively researched for its potential as an anti-cancer agent. It was initially discovered as a compound that could induce tumor necrosis factor-alpha (TNF-α) production, which led to its investigation as a potential anti-cancer agent.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Urea-derived Mannich bases, including those structurally similar to the compound , have been synthesized and examined for their potential as corrosion inhibitors. These compounds have shown promising results in protecting mild steel surfaces in acidic solutions. The efficiency of these inhibitors increases with concentration and provides insight into the relationship between molecular structure and corrosion inhibition efficiency (Jeeva et al., 2015).
Anticancer Activity
Research into phenoxypyrimidine-urea derivatives, structurally similar to the compound of interest, has demonstrated potential anticancer activity. These compounds, including AKF-D52, have been found to induce apoptosis in human non-small cell lung cancer cells through both caspase-dependent and -independent pathways, as well as inducing cytoprotective autophagy. Such findings suggest the potential therapeutic application of these compounds in the treatment of lung cancer (Hyo-Sun Gil et al., 2021).
Electrophysiological Modulation
Compounds structurally related to "1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea" have been studied for their effects on neuronal excitability, particularly in the context of the cannabinoid CB1 receptor. Such studies provide insights into the potential neurophysiological impacts of urea derivatives, contributing to the understanding of their mechanisms of action in the central nervous system (Xiaowei Wang et al., 2011).
Photooxygenation and Functionalization
Urea derivatives, through photooxygenation reactions, have facilitated the synthesis of highly functionalized compounds. This process highlights the utility of such compounds in organic synthesis, enabling the creation of diverse molecular structures with potential applications in medicinal chemistry and drug design (I. Erden et al., 2008).
Propiedades
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-morpholin-4-ylethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O5/c1-26-16-4-3-15(12-17(16)27-2)23-13-14(11-18(23)24)21-19(25)20-5-6-22-7-9-28-10-8-22/h3-4,12,14H,5-11,13H2,1-2H3,(H2,20,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWARYLOUOXIBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCCN3CCOCC3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({4-[4-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)benzonitrile](/img/structure/B2386472.png)
![4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)butanoic acid](/img/structure/B2386475.png)
![(Z)-ethyl 1-isobutyl-2-((2-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2386476.png)
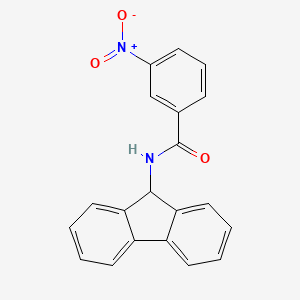



![N-[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2386487.png)
![N-[1-(2,5-Dimethoxyphenyl)sulfonylpiperidin-4-yl]-N,6-dimethylpyrimidin-4-amine](/img/structure/B2386488.png)
![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2386489.png)
